(3-Aminopropyl)silanetriol

Catalog No.
S571463
CAS No.
58160-99-9
M.F
C3H11NO3Si
M. Wt
137.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Aminopropyl)silanetriol

CAS Number

58160-99-9

Product Name

(3-Aminopropyl)silanetriol

IUPAC Name

3-trihydroxysilylpropan-1-amine

Molecular Formula

C3H11NO3Si

Molecular Weight

137.21 g/mol

InChI

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2

InChI Key

JTXUAHIMULPXKY-UHFFFAOYSA-N

SMILES

C(CN)C[Si](O)(O)O

Synonyms

aminopropylsilane, aminopropylsilanetriol

Canonical SMILES

C(CN)C[Si](O)(O)O

(3-Aminopropyl)silanetriol is a chemical compound with the molecular formula C₃H₁₁NO₃Si. It features an amino group and three hydroxyl groups attached to a silicon atom, making it a versatile silane coupling agent. This compound appears as a colorless or pale yellow liquid with a pungent odor, and it is soluble in water, alcohols, and organic solvents. Its unique structure allows it to enhance the bonding between organic and inorganic materials, which is critical in various industrial and scientific applications.

APS primarily functions through its bifunctional structure. The silanol groups can interact with metal oxides, forming covalent bonds and modifying the surface properties. The amine group allows for further attachment of specific molecules depending on the application [, ].

For example, in drug delivery, the amine group can be used to attach targeting moieties that recognize specific receptors on diseased cells. The silanol groups can then help load the drug molecule onto a carrier system for controlled release [].

  • Toxicity: Limited data exists on the specific toxicity of APS. However, as with most amines, it is advisable to handle it with care, wearing gloves and working in a well-ventilated area.
  • Flammability: No data readily available, but it is likely non-flammable due to the presence of silanol groups.
  • Reactivity: Can react with strong acids and bases.

Surface modification:

  • Biomolecule immobilization

    Due to its amine and silanol groups, APS can covalently bond to both organic biomolecules (proteins, enzymes, antibodies) and inorganic surfaces (glass, silicon oxide) . This allows researchers to create biosensors, biochips, and other devices for studying biomolecular interactions and functions.

  • Cell adhesion and proliferation

    Modifying surfaces with APS can influence cell behavior. The amine group provides a positive charge, promoting the attachment and growth of certain cell types, while the silanol groups can form bonds with components of the extracellular matrix . This allows researchers to control cell growth for various applications, such as tissue engineering and drug discovery.

Drug delivery:

  • Targeted drug delivery

    APS can be used to functionalize nanoparticles for targeted drug delivery . The amine group can be used to attach targeting moieties that recognize specific receptors on diseased cells, while the silanol group can facilitate drug loading.

  • Controlled drug release

    APS can be incorporated into hydrogels for controlled drug release . The silanol groups can participate in crosslinking reactions, forming a network that releases the entrapped drug at a controlled rate.

Other applications:

  • Development of new materials

    APS can be used as a building block in the synthesis of new materials with specific properties, such as improved adhesion, conductivity, or hydrophobicity .

  • Biosensing

    APS can be used to develop biosensors for the detection of various analytes, such as biomolecules and environmental pollutants .

  • Oxidation: The amino group can be oxidized to form oxides or hydroxylamines.
  • Reduction: The compound can be reduced to yield primary amines.
  • Substitution: The hydroxyl groups can be substituted with different functional groups, allowing for diverse derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products from these reactions include silanol derivatives, silane derivatives, and substituted silane compounds.

This compound exhibits notable biological activity due to its ability to interact with various biomolecules. It functions as an adhesion promoter and surface modifier, influencing cell behavior by affecting cell signaling pathways and gene expression. (3-Aminopropyl)silanetriol can modify the surface properties of cell culture substrates, enhancing cell adhesion and growth. Its mechanism involves forming covalent bonds with biomolecules, which can lead to enzyme inhibition or activation. Additionally, it plays a role in drug delivery systems by improving the bioavailability of therapeutic agents through its amine group, which can attach targeting moieties for specific cellular interactions .

The synthesis of (3-Aminopropyl)silanetriol can be accomplished through several methods:

  • Hydrolysis of (3-Aminopropyl)triethoxysilane: This method involves adding water to (3-Aminopropyl)triethoxysilane under acidic or basic conditions to yield (3-Aminopropyl)silanetriol and ethanol as a byproduct.
  • Reaction of 3-Aminopropyl Alcohol with Triethoxysilane: Under an inert gas atmosphere, this reaction produces (3-Aminopropyl)triethoxysilane, which is then hydrolyzed with sodium hydroxide .

In industrial settings, continuous flow reactors are often used for large-scale production, ensuring controlled hydrolysis conditions to achieve high-purity products.

(3-Aminopropyl)silanetriol has a wide range of applications across various fields:

  • Chemistry: Used as a silane coupling agent to improve adhesion between organic polymers and inorganic substrates.
  • Biology: Employed in modifying biomolecules for enhanced stability and functionality.
  • Medicine: Utilized in drug delivery systems to enhance therapeutic agent bioavailability.
  • Industry: Applied in producing adhesives, coatings, and composites to improve mechanical properties and durability .

Studies indicate that (3-Aminopropyl)silanetriol interacts effectively with enzymes, proteins, and other biomolecules. Its bifunctional structure allows it to bond covalently with both organic biomolecules and inorganic surfaces such as metal oxides. This property is particularly useful in creating biosensors, biochips, and other devices for studying biomolecular interactions. Moreover, its ability to influence cell behavior makes it valuable in tissue engineering applications where controlled cell growth is required.

Several compounds share structural similarities with (3-Aminopropyl)silanetriol:

  • (3-Aminopropyl)triethoxysilane
  • (3-Aminopropyl)trimethoxysilane
  • (3-Aminopropyl)dimethylethoxysilane

Uniqueness

Compared to these similar compounds, (3-Aminopropyl)silanetriol stands out due to its higher degree of reactivity attributed to the presence of three hydroxyl groups. This feature enhances its effectiveness as a coupling agent by facilitating stronger bonds with inorganic surfaces. Furthermore, its higher solubility in water compared to other silanes allows for more stable aqueous solutions, making it particularly advantageous in biological applications where water solubility is critical .

Physical Description

DryPowde

UNII

4LO4RL000T

Other CAS

29159-37-3
58160-99-9
68400-07-7

Wikipedia

3-aminopropyltrihydroxysilane

General Manufacturing Information

Silanetriol, 1-(3-aminopropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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